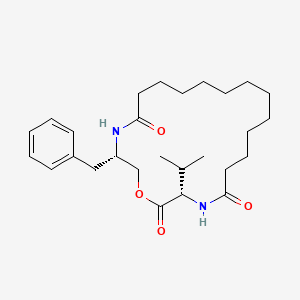
P-gp inhibitor 21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-glycoprotein inhibitor 21 is a compound that inhibits the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various xenobiotics and drugs from cells. P-glycoprotein is known for its role in multidrug resistance, particularly in cancer cells, where it pumps out chemotherapeutic agents, reducing their efficacy . Inhibitors of P-glycoprotein, such as P-glycoprotein inhibitor 21, are therefore of significant interest in overcoming drug resistance and improving the effectiveness of cancer treatments .
Méthodes De Préparation
The synthesis of P-glycoprotein inhibitor 21 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pressure to achieve the desired product . Industrial production methods may involve scaling up these synthetic routes using larger reactors and more efficient purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
P-glycoprotein inhibitor 21 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other substituents .
Applications De Recherche Scientifique
P-glycoprotein inhibitor 21 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of drug transport and resistance. In biology, it is employed to investigate the role of P-glycoprotein in cellular processes and its impact on drug efficacy . In medicine, P-glycoprotein inhibitor 21 is explored as a potential adjuvant therapy to enhance the effectiveness of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
Mécanisme D'action
P-glycoprotein inhibitor 21 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity and preventing the efflux of drugs from cells . This inhibition increases the intracellular concentration of chemotherapeutic agents, enhancing their cytotoxic effects on cancer cells . The molecular targets of P-glycoprotein inhibitor 21 include the transmembrane domains and nucleotide-binding domains of P-glycoprotein, which are essential for its transport function .
Comparaison Avec Des Composés Similaires
P-glycoprotein inhibitor 21 is unique in its ability to specifically target the nucleotide-binding domains of P-glycoprotein, distinguishing it from other inhibitors that primarily bind to the drug-binding domain . Similar compounds include verapamil, cyclosporine A, and tariquidar, which also inhibit P-glycoprotein but through different mechanisms and binding sites . The specificity and potency of P-glycoprotein inhibitor 21 make it a valuable tool in overcoming multidrug resistance in cancer therapy .
Propriétés
Formule moléculaire |
C27H42N2O4 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
(3S,19S)-19-benzyl-3-propan-2-yl-1-oxa-4,18-diazacycloicosane-2,5,17-trione |
InChI |
InChI=1S/C27H42N2O4/c1-21(2)26-27(32)33-20-23(19-22-15-11-10-12-16-22)28-24(30)17-13-8-6-4-3-5-7-9-14-18-25(31)29-26/h10-12,15-16,21,23,26H,3-9,13-14,17-20H2,1-2H3,(H,28,30)(H,29,31)/t23-,26-/m0/s1 |
Clé InChI |
OZNXLLUCZQTESC-OZXSUGGESA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)OC[C@@H](NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)C1C(=O)OCC(NC(=O)CCCCCCCCCCCC(=O)N1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


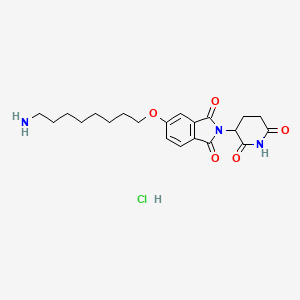
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
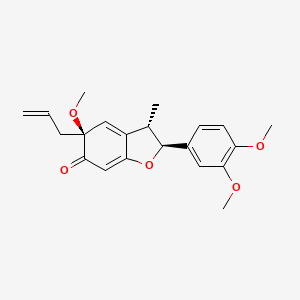
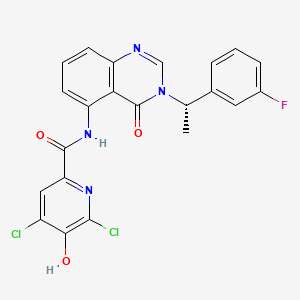
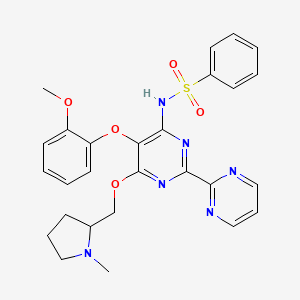
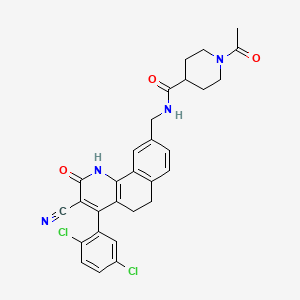
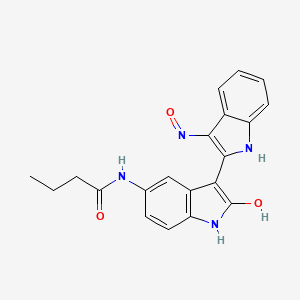
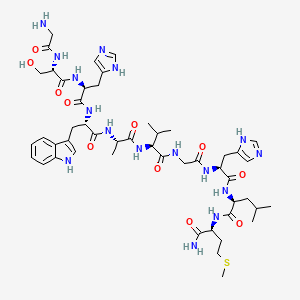
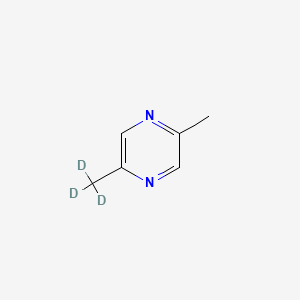
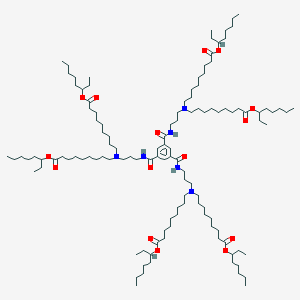
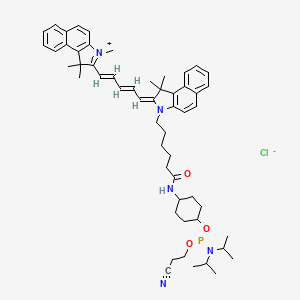
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
